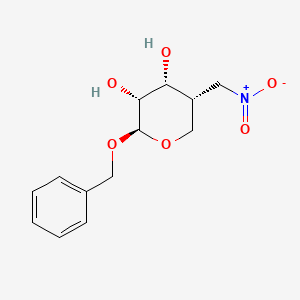

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside is a synthetic organic compound that belongs to the class of nitro sugars This compound is characterized by the presence of a nitromethyl group attached to the fourth carbon of the arabinopyranoside ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside typically involves multiple steps. One common method includes the protection of the hydroxyl groups of the arabinopyranoside, followed by the introduction of the nitromethyl group through a nitration reaction. The benzyl group is then introduced via benzylation. The final product is obtained after deprotection of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

Reduction: The nitromethyl group can be reduced to an amine group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted arabinopyranosides.

Wissenschaftliche Forschungsanwendungen

Glycosylation Modulation

The compound is known for its ability to modify glycosylation patterns in cells. This property allows researchers to explore the role of glycans in biological processes, including cell signaling and metabolism. By inhibiting specific glycosidases, (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside serves as a probe to study enzyme functions and their implications in diseases such as lysosomal storage disorders and diabetes.

Enzyme Inhibition

This compound exhibits significant enzyme inhibitory activity. It has been shown to inhibit various metabolic enzymes, which could lead to potential therapeutic applications in drug development. Its mechanism of action involves interaction with glycosidases, which are crucial for carbohydrate metabolism .

Carbohydrate-Protein Interaction Studies

Researchers utilize this compound to investigate interactions between carbohydrates and proteins. By tagging this compound with fluorescent markers, scientists can visualize and quantify these interactions, enhancing the understanding of cellular processes and aiding in the development of carbohydrate-based therapeutics.

Case Studies

- Glycosidase Inhibition in Lysosomal Storage Disorders

-

Fluorescent Tagging for Cellular Imaging

- Researchers have successfully used this compound with fluorescent tags to study protein-carbohydrate interactions in live cells. This method provided insights into the dynamics of glycan interactions during cell signaling processes.

Wirkmechanismus

The mechanism of action of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-glucopyranoside

- (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-galactopyranoside

Uniqueness

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside is unique due to its specific stereochemistry and the presence of both benzyl and nitromethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside is a specialized compound within the field of glycobiology, which studies the structure, synthesis, and biological roles of carbohydrates. This compound, with the molecular formula C13H17N1O6 and a molecular weight of 283.28 g/mol, features a benzyl group attached to a sugar derivative, specifically beta-D-arabinopyranoside, with a nitromethyl substituent at the fourth carbon position. Its unique structure contributes to its biological activity, making it a subject of interest in various scientific studies.

This compound acts primarily as an enzyme inhibitor , particularly targeting glycosidases. Glycosidases are enzymes that play crucial roles in carbohydrate metabolism and cell signaling. By inhibiting these enzymes, this compound allows researchers to investigate their functions and potential therapeutic targets for diseases linked to glycosidase activity, such as lysosomal storage disorders and diabetes .

Biological Activity Overview

The biological activities associated with this compound include:

- Enzyme Inhibition : It effectively inhibits glycosidases, impacting metabolic pathways and cellular functions.

- Glycosylation Modification : The compound alters glycosylation patterns in cells, providing insights into the role of glycans in various biological contexts.

- Chemical Biology Applications : It serves as a valuable tool in chemical biology research for studying carbohydrate-protein interactions.

Case Studies

- Glycosidase Inhibition :

-

Cellular Interaction Studies :

- Researchers utilized this compound to probe interactions between carbohydrates and proteins by attaching fluorescent tags to visualize these interactions. This approach has enhanced understanding of cellular processes influenced by glycan modifications.

Comparative Analysis

The following table summarizes the unique features of this compound compared to structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside | Different anomeric configuration (β instead of α) |

| Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-α-D-arabinopyranoside | Acetyl groups provide additional protective functionality |

| This compound | Contains a deoxy modification affecting solubility |

Applications

This compound finds applications across various fields:

- Glycobiology Research : As a biochemical reagent for studying carbohydrate structures and functions.

- Therapeutic Development : Potential use in drug development targeting glycosidase-related diseases.

- Chemical Probes : Utilized for investigating carbohydrate-protein interactions in cellular systems.

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11-,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWXZODMVVLAHO-FDYHWXHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.